molecular formula C17H19NO2 B5434611 N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide

N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide

Cat. No.: B5434611
M. Wt: 269.34 g/mol
InChI Key: FDGYRTXLXIDCAC-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of methoxy and methyl groups attached to a phenyl ring, along with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 2-methylphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-2-(2-methylphenyl)acetamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with target molecules, enhancing the compound’s stability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide
  • N-(2-methylphenyl)-2-(2-methoxyphenyl)acetamide
  • N-(2-hydroxy-5-methylphenyl)-2-(2-methylphenyl)acetamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-8-9-16(20-3)15(10-12)18-17(19)11-14-7-5-4-6-13(14)2/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGYRTXLXIDCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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